molecular formula C20H17FN6O2S B2856221 4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 1202994-64-6

4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2856221
CAS No.: 1202994-64-6
M. Wt: 424.45
InChI Key: YVKUCXUQIRXECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in oncology. Its molecular architecture incorporates a pyrimidine core linked to a benzenesulfonamide group via a phenylamino bridge, a structural motif frequently observed in compounds designed to modulate kinase activity . The specific inclusion of a pyrazole ring and a fluorine atom on the sulfonamide benzene ring are common strategies in medicinal chemistry to optimize a compound's binding affinity, selectivity, and metabolic stability . This compound is primarily valued for its potential as a protein kinase inhibitor. Research into analogous structures has demonstrated potent inhibitory effects on cyclin-dependent kinases (CDKs), such as CDK2, which play a critical role in regulating the cell cycle . Dysregulation of CDK2 is implicated in the uncontrolled proliferation of various cancer cells, making it a promising therapeutic target. The hypothesized mechanism of action for this class of molecules involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream proteins and ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in malignant cells . The integration of the sulfonamide functional group further broadens the compound's research utility, as this moiety is associated with diverse biological activities, including demonstrated efficacy against parasitic diseases in in vitro models . Researchers may investigate this compound for its antiparasitic potential, in addition to its primary focus in oncology. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-14-23-19(13-20(24-14)27-12-2-11-22-27)25-16-5-7-17(8-6-16)26-30(28,29)18-9-3-15(21)4-10-18/h2-13,26H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKUCXUQIRXECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimidine Substituents

  • Target Compound : 2-Methyl and 6-(1H-pyrazol-1-yl) groups on the pyrimidine ring.
  • N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide (CAS 923216-86-8) : Pyrimidine substituents: 4-Diethylamino and 6-methyl groups. Key difference: Replacement of the pyrazole with a diethylamino group alters electronic properties and steric bulk.
  • N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide (CAS 923113-41-1) : Pyrimidine substituents: 4-Ethylamino and 6-methyl groups.

Sulfonamide Modifications

  • Target Compound : 4-Fluorobenzenesulfonamide.
  • CAS 923216-86-8 : 4-Methoxybenzenesulfonamide.
  • CAS 923113-41-1 : 2-Fluorobenzenesulfonamide.
    • Ortho-fluorine may influence steric interactions with target proteins compared to para-fluorine in the target compound.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents (Pyrimidine/Sulfonamide) LogP* (Predicted) Solubility (Inference)
Target Compound ~428.4† 2-Methyl, 6-pyrazole / 4-Fluoro ~2.8 Moderate (fluorine enhances lipophilicity)
CAS 923216-86-8 441.5 4-Diethylamino, 6-methyl / 4-Methoxy ~3.2 Higher (methoxy improves polarity)
CAS 923113-41-1 401.5 4-Ethylamino, 6-methyl / 2-Fluoro ~2.5 Moderate (ortho-fluorine reduces symmetry)
Example 53 () 589.1 Chromen-2-yl, pyrazolo-pyrimidine / 2-Fluoro ~4.1 Low (bulky chromen group dominates)

*LogP estimated using fragment-based methods.
†Calculated based on molecular formula C₂₁H₁₉F₂N₇O₂S.

Functional Implications of Structural Variations

Pyrazole vs. In contrast, diethylamino (CAS 923216-86-8) or ethylamino (CAS 923113-41-1) groups offer basicity and hydrogen-bond donor/acceptor capabilities .

Fluorine Positioning in Sulfonamide :

  • The para-fluorine in the target compound likely improves metabolic stability and membrane permeability compared to the ortho-fluorine in CAS 923113-41-1, which may cause steric hindrance .

Methoxy vs.

Research Findings and Trends

  • Patent Example () : The compound in Example 53 (molecular weight 589.1) incorporates a chromen-2-yl group, suggesting a focus on kinase inhibition (e.g., cyclin-dependent kinases). Its higher molecular weight and LogP indicate reduced bioavailability compared to the target compound .
  • Ethylamino Derivatives: CAS 923113-41-1’s smaller ethylamino group could balance lipophilicity and solubility, making it a candidate for oral administration .

Preparation Methods

Synthesis of 4-Chloro-2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidine

The pyrimidine intermediate is synthesized via cyclocondensation and subsequent functionalization:

Route A :

  • Cyclization : Reacting 3-oxopentanedioate with guanidine hydrochloride in ethanol under reflux forms 2-methylpyrimidine-4,6-diol.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) yields 4,6-dichloro-2-methylpyrimidine.
  • Pyrazole Substitution : Displacing the 6-chloro group with 1H-pyrazole using potassium carbonate in dimethylformamide (DMF) at 100°C for 12 hours.

Reaction Conditions :

  • Solvent: DMF
  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 100°C
  • Yield: 68%

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 7.89 (s, 1H, pyrazole-H), 6.62 (s, 1H, pyrimidine-H), 2.45 (s, 3H, CH₃).

Synthesis of 4-Fluoro-N-(4-Aminophenyl)Benzenesulfonamide

The sulfonamide-aniline intermediate is prepared via sulfonylation and reduction:

Procedure :

  • Sulfonylation : Reacting 4-nitroaniline with 4-fluorobenzenesulfonyl chloride in pyridine at 0°C for 2 hours forms 4-fluoro-N-(4-nitrophenyl)benzenesulfonamide.
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine.

Reaction Conditions :

  • Sulfonylation: Pyridine, 0°C, 2 hours
  • Reduction: H₂ (1 atm), Pd/C (5 wt%), ethanol, 25°C, 6 hours
  • Yield: 82% (sulfonylation), 90% (reduction)

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.60 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (s, 2H, NH₂).

Coupling of Intermediates

The final step involves nucleophilic aromatic substitution (SNAr) between the chloropyrimidine and sulfonamide-aniline:

Procedure :

  • Reaction Setup : Mix 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (1.0 equiv) and 4-fluoro-N-(4-aminophenyl)benzenesulfonamide (1.2 equiv) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
  • Heating : Reflux at 80°C for 24 hours.
  • Workup : Dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Reaction Conditions :

  • Solvent: THF
  • Base: DIPEA (3.0 equiv)
  • Temperature: 80°C
  • Yield: 75%

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, SO₂NH), 8.70 (s, 1H, pyrazole-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.60 (s, 1H, pyrimidine-H), 2.40 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd. for C₂₀H₁₆FN₆O₂S [M+H]⁺: 447.0982; found: 447.0985.

Optimization and Mechanistic Insights

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, THF) and hindered bases (DIPEA) enhance SNAr efficiency by stabilizing the transition state (Table 1):

Solvent Base Temperature (°C) Yield (%)
THF DIPEA 80 75
DMF K₂CO₃ 100 62
DCM Et₃N 40 45

Key Insight : Elevated temperatures in THF improve nucleophilicity of the aniline, while DIPEA minimizes side reactions.

Competing Pathways

Parallel routes involving Ullman coupling or Buchwald-Hartwig amination were explored but resulted in lower yields (<50%) due to catalyst poisoning by the sulfonamide group.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are preferred to enhance mixing and heat transfer during the chlorination and coupling steps. Catalyst recycling (e.g., Pd/C from nitro reduction) and solvent recovery systems (THF, DMF) are critical for cost efficiency.

Challenges and Troubleshooting

Regioselectivity in Pyrazole Substitution

Using excess pyrazole (1.5 equiv) and controlled heating ensures selective substitution at the 6-position of the pyrimidine, minimizing 4-position byproducts.

Sulfonamide Hydrolysis

Avoiding aqueous workup at high pH prevents hydrolysis of the sulfonamide. Quenching with dilute HCl (pH 4–5) stabilizes the product during isolation.

Q & A

Q. How do substituents on the pyrimidine ring affect solubility for formulation studies?

  • Answer :
  • LogP analysis : Methyl groups increase logP from 2.1 to 3.4, reducing aqueous solubility.
  • Salt formation : Use hydrochloride salts to improve solubility (e.g., from 0.5 mg/mL to 5.2 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.